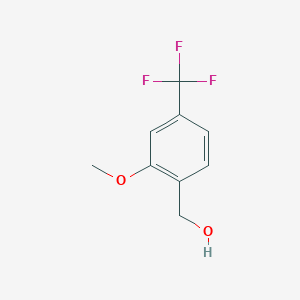

2-Methoxy-4-(trifluoromethyl)benzyl alcohol

描述

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl alcohol structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost and efficiency. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the process.

化学反应分析

Types of Reactions

2-Methoxy-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: 2-Methoxy-4-(trifluoromethyl)benzaldehyde or 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Methoxy-4-(trifluoromethyl)toluene.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol typically involves the reduction of 2-methoxy-4-(trifluoromethyl)benzaldehyde using reducing agents such as sodium borohydride in solvents like methanol or ethanol. The compound has a molecular formula of and a molecular weight of 206.16 g/mol .

Common Reactions

This compound can participate in various chemical reactions, including:

- Oxidation : Conversion to corresponding aldehydes or carboxylic acids.

- Reduction : Formation of different derivatives.

- Substitution : Involvement in nucleophilic substitution reactions due to the presence of methoxy and trifluoromethyl groups .

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

The compound has been investigated for its potential biological activities. Its structural similarity to biologically active molecules allows it to be used in studies involving enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways .

Case Study: Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and cervix carcinoma (HeLa). For instance, derivatives with similar structures exhibited IC50 values ranging from 2.14 to 19.34 µM, indicating significant cytotoxicity compared to reference drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6b | HepG2 | 6.83 |

| Compound 6b | MCF-7 | 3.64 |

| Compound 6b | MDA-MB-231 | 2.14 |

| Compound 6b | HeLa | 5.18 |

Medicine

In medicinal chemistry, this compound is explored as a building block for synthesizing potential drug candidates targeting central nervous system disorders. Its unique structural features may enhance its therapeutic properties .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its properties can be optimized for various applications in chemical manufacturing processes .

作用机制

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins.

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)benzyl alcohol: Lacks the methoxy group, which may affect its reactivity and biological activity.

2-Methoxybenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

4-Methoxybenzyl alcohol: Similar structure but without the trifluoromethyl group, leading to variations in its chemical behavior and uses.

Uniqueness

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is unique due to the combination of the methoxy and trifluoromethyl groups on the benzyl alcohol framework. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various research and industrial applications.

生物活性

2-Methoxy-4-(trifluoromethyl)benzyl alcohol, with the molecular formula C₉H₉F₃O₂, is an organic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group. These modifications significantly influence its biological activity and potential applications in various scientific fields. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

The compound is characterized by:

- Molecular Weight : Approximately 206.16 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents, enhancing its utility in organic synthesis and pharmaceuticals.

The presence of the trifluoromethyl group increases lipophilicity, which can affect the compound's interaction with biological targets and its pharmacological properties.

While specific mechanisms of action for this compound in biological systems are not extensively documented, compounds containing trifluoromethyl groups are often associated with significant pharmacological activities. The structural features suggest potential interactions with various biological receptors and enzymes, influencing biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Trifluoromethylphenol | Hydroxyl group on phenol ring | Exhibits strong acidity due to hydroxyl group |

| 2-Methoxybenzyl alcohol | Methoxy group without trifluoromethyl | Lacks fluorine substituents affecting activity |

| 4-Methoxy-2-trifluoromethylphenol | Similar substitutions | Different position of methoxy affects reactivity |

| Benzyl alcohol | No fluorine or methoxy groups | Much lower lipophilicity and different reactivity |

This table illustrates how the presence of both the methoxy and trifluoromethyl groups in this compound contributes to its distinctive chemical behavior and potential applications compared to other compounds.

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions and deprotection steps. Its applications span various fields:

- Organic Synthesis : As a synthetic intermediate for more complex molecules.

- Pharmaceutical Development : Investigated for its therapeutic properties.

- Material Science : Used in developing specialty chemicals and materials .

Case Studies

- Oxidation Reactions : Studies have shown that benzylic alcohols, including derivatives of this compound, can be efficiently oxidized to their corresponding aldehydes using aluminum oxy-hydroxide-supported palladium nanoparticles under ultrasonic conditions, achieving high yields .

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of benzyl alcohol derivatives against various cancer cell lines, highlighting the potential of compounds like this compound in cancer therapy .

属性

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEBPFPPZUWWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258383 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286441-68-7 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286441-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。